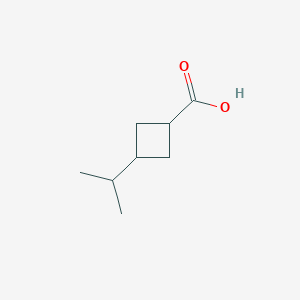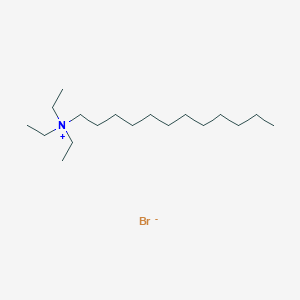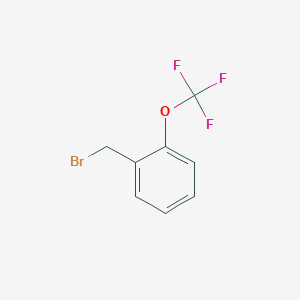
2-(Trifluoromethoxy)benzyl bromide
Overview
Description
“2-(Trifluoromethoxy)benzyl bromide” is an organic compound with the molecular formula C8H6BrF3O . It is a fluorinated building block .
Synthesis Analysis
The synthesis of “this compound” can be achieved through nucleophilic trifluoromethoxylation of alkyl halides . This method involves the use of (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions . The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C8H6BrF3O/c9-5-6-3-1-2-4-7 (6)13-8 (10,11)12/h1-4H,5H2 . The compound has a molecular weight of 255.03 g/mol .
Chemical Reactions Analysis
The compound can undergo S N 2-type trifluoromethylation of benzyl halides under transition-metal-free conditions . This reaction proceeds with the in situ generated trifluoromethyl anion (CF3−) overcoming the instability and displaying enhanced nucleophilicity in the presence of DME .
Physical and Chemical Properties Analysis
“this compound” is a liquid at 20°C . It has a molecular weight of 255.03 g/mol , a specific gravity of 1.59 , and a refractive index of 1.48 .
Scientific Research Applications
Aryne Route to Naphthalenes
Schlosser and Castagnetti (2001) explored the use of 1-bromo-2-(trifluoromethoxy)benzene, closely related to 2-(trifluoromethoxy)benzyl bromide, in generating arynes. These arynes were then used to synthesize 1- and 2-(trifluoromethoxy)naphthalenes, which have potential applications in the synthesis of complex organic molecules (Schlosser & Castagnetti, 2001).
Trifluoromethoxylation of Aliphatic Substrates
Marrec et al. (2010) demonstrated the trifluoromethoxylation of activated bromides, including benzyl bromide, using 2,4-dinitro(trifluoromethoxy)benzene. This process resulted in the formation of aliphatic trifluoromethyl ethers, highlighting the utility of trifluoromethoxy compounds in synthesizing organofluorine structures (Marrec et al., 2010).
Benzylation of Alcohols
Poon and Dudley (2006) developed a method for converting alcohols into benzyl ethers using a stable, neutral organic salt, which could potentially utilize this compound in its synthesis (Poon & Dudley, 2006).
Generation and Immobilization of Benzyl Radicals
Jouikov and Simonet (2010) investigated the reduction of benzyl bromides at palladium electrodes, leading to the formation of benzyl radicals. These radicals could be coupled or added onto various organic systems, suggesting a potential application for this compound in radical chemistry (Jouikov & Simonet, 2010).
Synthesis of Polymers with Controlled Molecular Architecture
Hawker and Fréchet (1990) used a benzylic bromide in the synthesis of dendritic macromolecules, demonstrating the role of such compounds in creating complex polymer structures. This process could be adapted for this compound in polymer chemistry (Hawker & Fréchet, 1990).
Mechanism of Action
Target of Action
2-(Trifluoromethoxy)benzyl bromide is a laboratory chemical It’s known that this compound is hazardous and can cause severe skin burns and eye damage .
Biochemical Pathways
It’s known that benzyl bromides can be used as intermediates in the synthesis of various organic compounds .
Pharmacokinetics
As a laboratory chemical, it’s primarily handled with protective equipment to prevent exposure .
Result of Action
It’s known to cause severe skin burns and eye damage upon exposure .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored under inert gas at 2-8°C . It’s also sensitive to moisture , and exposure to heat, flames, and sparks should be avoided .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-(Trifluoromethoxy)benzyl bromide plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with various enzymes, proteins, and other biomolecules through nucleophilic substitution reactions. The compound is known to react with nucleophiles such as amines, thiols, and alcohols, leading to the formation of new covalent bonds. These interactions can result in the modification of enzyme active sites, altering their activity and function. For example, this compound can inhibit certain enzymes by covalently modifying their active sites, thereby affecting biochemical pathways .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways. Additionally, this compound can modulate the expression of genes involved in detoxification and antioxidant defense mechanisms. These changes in gene expression can impact cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the covalent modification of biomolecules through nucleophilic substitution reactions. The compound can form covalent bonds with nucleophilic residues in proteins, such as cysteine, serine, and lysine. This modification can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the modification. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. The degradation products of this compound can also have biological activity, potentially leading to long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to the compound can result in cumulative effects on cells and tissues .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed. Additionally, high doses of this compound can lead to adverse effects such as organ toxicity and systemic inflammation .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, resulting in covalent modifications and potential toxicity. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution within cells. Once inside the cell, this compound can accumulate in specific compartments or organelles, depending on its chemical properties and interactions with cellular components. The localization and accumulation of the compound can influence its biological activity and overall effects on cellular function .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. Additionally, the compound can accumulate in the mitochondria, affecting mitochondrial function and energy metabolism .
Properties
IUPAC Name |
1-(bromomethyl)-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-5-6-3-1-2-4-7(6)13-8(10,11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNSVUOTVLWNQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380438 | |
| Record name | 2-(Trifluoromethoxy)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198649-68-2 | |
| Record name | 2-(Trifluoromethoxy)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethoxy)benzyl Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

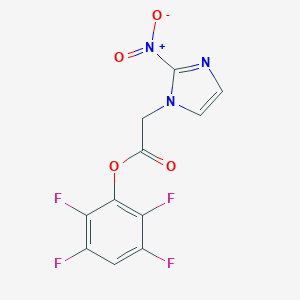
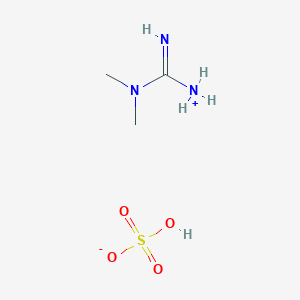
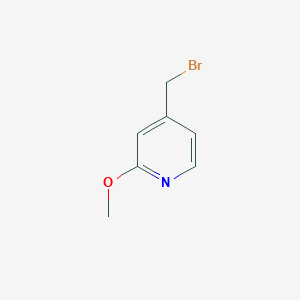
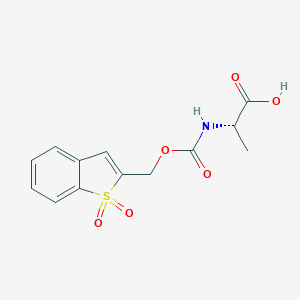
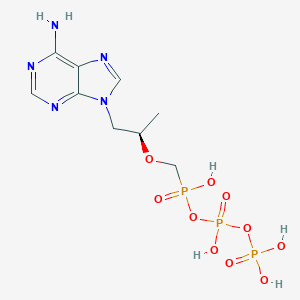
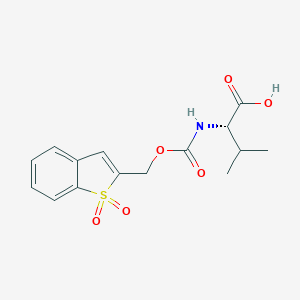
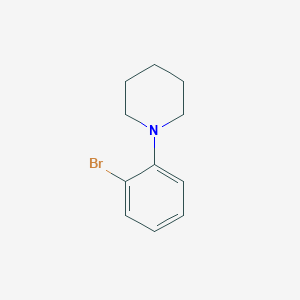
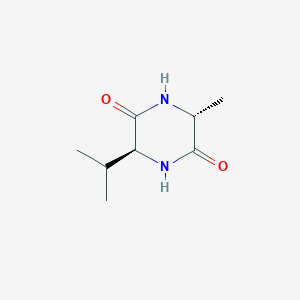
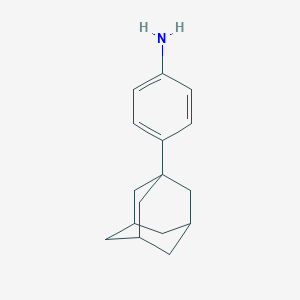

![(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B176481.png)
